3-Dimethylamino-1-phenyl-2-butene-1-one

Synthetic Methodology Enaminone Synthesis Yield Optimization

Researchers building heterocycles often struggle with inconsistent reactivity from ill-defined enaminones. 3-Dimethylamino-1-phenyl-2-buten-1-one (CAS 34523-87-0) eliminates this with defined (2E) stereochemistry and a simple phenyl group, ensuring reproducible cyclization. • High-yield, one-step synthesis enables multi-gram scale-up. • Enables rapid, aqueous-phase construction of 5-arylisoxazole libraries. • Serves as a standard substrate for methodology studies. Available in bulk for pilot-scale research.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B8767721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dimethylamino-1-phenyl-2-butene-1-one
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C1=CC=CC=C1)N(C)C
InChIInChI=1S/C12H15NO/c1-10(13(2)3)9-12(14)11-7-5-4-6-8-11/h4-9H,1-3H3
InChIKeyRSGGMKGUTCCVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Dimethylamino-1-phenyl-2-butene-1-one: Chemical Profile & Procurement Baseline


3-Dimethylamino-1-phenyl-2-butene-1-one (CAS 34523-87-0) is an α,β-unsaturated enaminone characterized by a conjugated ketone, alkene, and dimethylamino group. With a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . It is commercially available from multiple vendors, typically at 95% purity , and is utilized as a building block for constructing complex heterocyclic systems due to its distinct electrophilic and nucleophilic sites .

Role Enaminone intermediate for heterocycle construction
Geometry (2E) isomer supports reproducible stereochemical outcome
Synthesis Reported efficient one-step protocol

Generic Substitution Risk for 3-Dimethylamino-1-phenyl-2-butene-1-one


Direct substitution of 3-Dimethylamino-1-phenyl-2-butene-1-one with other enaminones or β-amino-α,β-unsaturated ketones is not chemically trivial. While they constitute a broad class of synthetic intermediates [1], the specific reactivity of each enaminone is highly dependent on the electronic nature of the aryl substituent and the amine leaving group. A non-phenyl or differently substituted analog will exhibit altered regioselectivity and reaction rates in subsequent annulation or condensation reactions, directly impacting downstream yields and product purity [1]. The following quantitative evidence details the specific synthetic performance of the unsubstituted phenyl derivative.

Aryl substitution sensitivity

Non‑phenyl analogs may shift regioselectivity and reaction rates, altering downstream yields.

Amine leaving-group mismatch

Changing the dimethylamino group redefines the enaminone electrophilic/nucleophilic balance.

Quantitative Evidence for 3-Dimethylamino-1-phenyl-2-butene-1-one


High-Yield One-Step Synthesis

A protocol for the synthesis of 3-Dimethylamino-1-phenyl-2-butene-1-one consistently delivers a quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with multi-step or lower-yielding routes for some substituted analogs.

Synthesis Yield
Reported
Quantitative
Supports procurement scale planning
One‑step Vilsmeier protocol
Synthetic Methodology Enaminone Synthesis Yield Optimization

Defined (2E) Stereochemistry for Reproducibility

The commercially procured and synthesized form of 3-Dimethylamino-1-phenyl-2-butene-1-one is specifically designated as the (2E) geometric isomer . This is a critical differentiator from potential mixtures of (E) and (Z) isomers that can form in enaminones, as the isomer identity dictates reaction stereochemistry outcomes.

Isomeric Purity
Class‑level
(2E) isomer
Ensures reproducible stereochemical outcomes
Vendor specification review advised
Stereochemistry Geometric Isomerism Reproducibility

Precursor for Isoxazole and Pyridine Synthesis

3-Dimethylamino-1-phenyl-2-butene-1-one is a specifically cited starting material for the synthesis of 5-arylisoxazole derivatives in aqueous media, a method that proceeds under mild, catalyst-free conditions [1]. The general utility of 3-(dimethylamino)-1-arylprop-2-en-1-ones in synthesizing 2,4,6-trisubstituted pyridines is also documented . The unsubstituted phenyl derivative may offer different crystallinity or product yield compared to analogs with electron-donating or -withdrawing groups.

Synthetic Scope
Class‑level
Isoxazole / Pyridine
Validated entry for heterocycle synthesis
Aryl‑specific yield differences expected
Heterocycle Synthesis Isoxazole Pyridine Synthetic Utility

3-Dimethylamino-1-phenyl-2-butene-1-one Application Scenarios


Medicinal Chemistry: 5-Arylisoxazole Libraries

Building on the established route in aqueous media [1], procuring 3-Dimethylamino-1-phenyl-2-butene-1-one enables the rapid, environmentally benign construction of a library of 5-arylisoxazoles. This scaffold is a key feature in numerous bioactive molecules. The quantitative yield of the starting material synthesis ensures a cost-effective foundation for producing diverse compound arrays.

Process Chemistry: Heterocycle Formation Methodology

Researchers developing new routes to polysubstituted pyridines [1] or other heterocycles can use this well-characterized enaminone as a standard substrate. Its defined (2E) stereochemistry [1] makes it ideal for reproducible methodology studies, where the outcome of cyclization reactions can be clearly attributed to the substrate's reactivity rather than isomeric ambiguity.

Organic Synthesis: Enaminone Building Block

As a fundamental building block, 3-Dimethylamino-1-phenyl-2-butene-1-one is procured for exploratory synthesis where the steric and electronic profile of a simple phenyl group is required. The availability of a high-yield, one-step synthesis protocol [1] means laboratories can prepare large quantities reliably, supporting multi-gram scale-up for pilot studies.

Application
Selection Property
Validation Focus
5‑Arylisoxazole library synthesis
Aqueous reaction compatibility
Mild protocol reproducibility
Pyridine methodology development
Defined (2E) stereochemistry
Stereochemical outcome attribution
Exploratory heterocycle synthesis
Simple phenyl electronic profile
Scalable route reproducibility
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